molecular formula C13H16O3 B025623 6-(2-Methylphenyl)-6-oxohexanoic acid CAS No. 107151-33-7

6-(2-Methylphenyl)-6-oxohexanoic acid

Cat. No.: B025623
CAS No.: 107151-33-7
M. Wt: 220.26 g/mol
InChI Key: SBYKYOKRTBCYTI-UHFFFAOYSA-N
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Description

6-(2-Methylphenyl)-6-oxohexanoic acid is an organic compound that belongs to the class of aromatic ketones It features a hexanoic acid backbone with a 2-methylphenyl group and a ketone functional group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylphenyl)-6-oxohexanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-methylbenzoyl chloride reacts with hexanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction.

Another synthetic route involves the use of Grignard reagents. In this method, 2-methylphenylmagnesium bromide is reacted with hexanoic acid chloride to form the desired ketone. This reaction is carried out in anhydrous ether as a solvent and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylphenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: this compound is converted to 6-(2-Methylphenyl)-hexanedioic acid.

    Reduction: The ketone is reduced to 6-(2-Methylphenyl)-6-hydroxyhexanoic acid.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

6-(2-Methylphenyl)-6-oxohexanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 6-(2-Methylphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Chlorophenyl)-6-oxohexanoic acid: Similar structure with a chlorine substituent instead of a methyl group.

    6-(2-Methoxyphenyl)-6-oxohexanoic acid: Similar structure with a methoxy substituent instead of a methyl group.

    6-(2-Nitrophenyl)-6-oxohexanoic acid: Similar structure with a nitro substituent instead of a methyl group.

Uniqueness

6-(2-Methylphenyl)-6-oxohexanoic acid is unique due to the presence of the 2-methylphenyl group, which influences its chemical reactivity and physical properties. The methyl group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

6-(2-methylphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10-6-2-3-7-11(10)12(14)8-4-5-9-13(15)16/h2-3,6-7H,4-5,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYKYOKRTBCYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645282
Record name 6-(2-Methylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107151-33-7
Record name 2-Methyl-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107151-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Methylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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